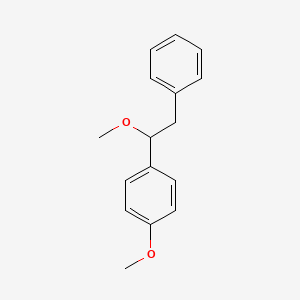
2,5,8,11,14,17-Hexaoxahentriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11,14,17-Hexaoxahentriacontane is an organic compound with the molecular formula C25H52O6. It is a polyether, which means it contains multiple ether groups (-O-) within its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaoxahentriacontane typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a hydroxyl group-containing compound. The reaction is usually carried out under controlled conditions, including temperature and pressure, to ensure the desired product is obtained. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,11,14,17-Hexaoxahentriacontane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can lead to the formation of new ether derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,5,8,11,14,17-Hexaoxahentriacontane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the interactions between polyethers and biological molecules.
Industry: In industrial applications, this compound is used as a surfactant, emulsifier, and stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2,5,8,11,14,17-Hexaoxahentriacontane involves its interaction with molecular targets through its ether groups. These interactions can lead to changes in the physical and chemical properties of the target molecules. The compound can form hydrogen bonds, van der Waals forces, and other non-covalent interactions with various substrates, influencing their behavior and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2,5,8,11,14,17-Hexaoxaicosan-20-oic acid: This compound has a similar polyether structure but with different functional groups and chain length.
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate: Another polyether compound with additional ether groups and a methacrylate functional group.
Uniqueness
2,5,8,11,14,17-Hexaoxahentriacontane is unique due to its specific chain length and arrangement of ether groups. This structure imparts distinct physical and chemical properties, making it suitable for a wide range of applications. Its ability to form stable complexes with various molecules sets it apart from other similar compounds .
Propiedades
Número CAS |
113790-80-0 |
|---|---|
Fórmula molecular |
C25H52O6 |
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]tetradecane |
InChI |
InChI=1S/C25H52O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-27-18-19-29-22-23-31-25-24-30-21-20-28-17-16-26-2/h3-25H2,1-2H3 |
Clave InChI |
GWOYBBMLWDVWTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)

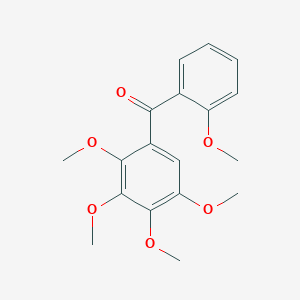
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
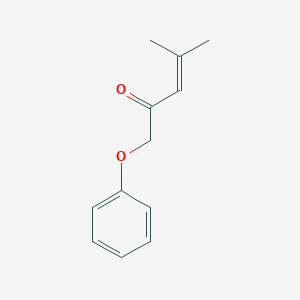
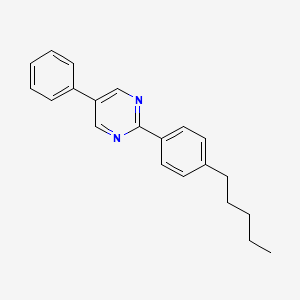
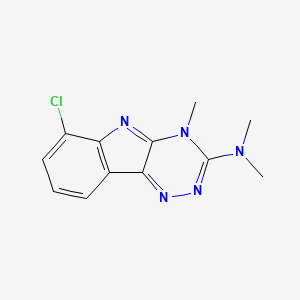
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
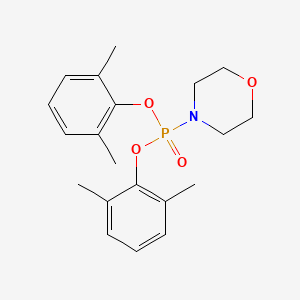
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
